1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyloxy carbonyl group, a tetrahydroisoquinoline group, a tert-butyl group, and a pyrazole carboxylic acid group . These groups could potentially confer a variety of chemical properties and reactivities to the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the benzyloxy carbonyl group could potentially be introduced via a carbonylation reaction . The tetrahydroisoquinoline group might be formed through a Pictet-Spengler reaction or similar cyclization process .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroisoquinoline group suggests a cyclic structure, while the other functional groups are likely attached at various positions on this ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is typically electrophilic and can undergo reactions such as nucleophilic addition . The pyrazole ring might participate in various reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid might increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Tetrahydroisoquinolines
Tetrahydroisoquinolines, derived from amino acids like phenylalanine, can be synthesized through diastereoselective alkylation. This process includes the use of compounds like (tert-butyl)lithium and results in high stereoselectivity, as demonstrated in the synthesis of the alkaloid (+)-corlumine (Huber & Seebach, 1987).
Heterocyclic Derivatives Based on Tetrahydroisoquinolines
The synthesis of heterocyclic derivatives, such as 6-[(Z)-2-(quinolin-2-yl)-1-hydroxyethen-1-yl]pyran-2-one, involves acid-catalyzed reactions with compounds like dihydroxy-1,2,4a,10a-tetrahydrodibenzo-[b,e][1,4]dioxine-1,2-dione. These reactions lead to unique molecular structures with potential applications in various fields (Sayapin et al., 2009).
Application in Dye-Sensitized Solar Cells
Compounds with carboxylic acid anchoring groups, like the derivatives of 4,4',5,5'-tetraethoxycarbonyl-2,2'-bipyridine, are used in dye-sensitized solar cells. These compounds demonstrate electrochemical properties and structural characteristics beneficial for solar cell efficiencies (Chou et al., 2014).
Tert-Butoxycarbonylation Reagent Development
The use of tert-butoxycarbonylation reagents is significant in the chemical modification of substrates like phenols and amines. Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) enable high-yield, chemoselective reactions under mild conditions, highlighting their utility in various synthetic applications (Saito et al., 2006).
Novel Synthesis Methods
The development of novel synthesis methods for tetrahydroisoquinolines involves the transformation of other compounds, like 2H-pyran-2-ones, through nucleophile-mediated ring transformation. These methods offer high yields and the flexibility of various substituents, expanding the scope of tetrahydroisoquinoline applications (Kole & Singh, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-25(2,3)22-14-21(23(29)30)28(26-22)20-10-9-19-15-27(12-11-18(19)13-20)24(31)32-16-17-7-5-4-6-8-17/h4-10,13-14H,11-12,15-16H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSVBVFXSMFUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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